Physicochemical Profiling: Predicted Lipophilicity (LogP) and Boiling Point for Formulation and Purification
The predicted lipophilicity of ethyl 5-chloro-1-phenyl-1H-pyrazole-4-carboxylate, as indicated by its calculated LogP of 2.70, suggests a specific balance between aqueous solubility and membrane permeability . This value is a key parameter for predicting ADME properties in early drug discovery and for selecting appropriate solvents for synthesis and purification [1].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 2.70 (calculated) |
| Comparator Or Baseline | Pyrazole core without substitutions (LogP ~0.3) |
| Quantified Difference | ΔLogP ≈ +2.4 |
| Conditions | Computational prediction using standard algorithms |
Why This Matters
This LogP value guides solvent selection for experimental protocols and provides a benchmark for comparing the compound's predicted behavior against analogs in computational models.
- [1] Lipinski, C. A., et al. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 1997, 23(1-3), 3-25. View Source
